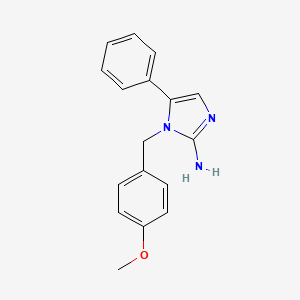![molecular formula C24H22N2O B14190846 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- CAS No. 866322-86-3](/img/structure/B14190846.png)
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridoindoles, which are known for their diverse biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- typically involves the cyclization of Schiff bases. The general procedure includes the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. The reaction is based on Fischer indolization . The cyclization process can be facilitated by using complex bases of amides of group I of the periodic table (e.g., NaNH2, KNH2) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents such as benzene, cyclohexane, toluene, xylene, and THF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow chemistry, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as IBX (o-iodoxybenzoic acid) at room temperature.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can occur, especially at the phenoxy and phenylmethyl groups.
Common Reagents and Conditions
Oxidation: IBX in an inert solvent like dichloromethane.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- involves its interaction with molecular targets such as c-Met, a receptor tyrosine kinase. Molecular docking studies have shown that the compound binds to the active site of c-Met, inhibiting its activity and thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in alkaloid synthesis and studies on neurodegenerative diseases.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole derivatives: Act as estrogen receptor modulators for cancer treatment.
Uniqueness
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxy and phenylmethyl groups enhances its antiproliferative properties, making it a promising candidate for further development as an anti-cancer agent .
Properties
CAS No. |
866322-86-3 |
|---|---|
Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-benzyl-8-phenoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C24H22N2O/c1-3-7-18(8-4-1)16-26-14-13-24-22(17-26)21-15-20(11-12-23(21)25-24)27-19-9-5-2-6-10-19/h1-12,15,25H,13-14,16-17H2 |
InChI Key |
BUBWCRATXPPFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


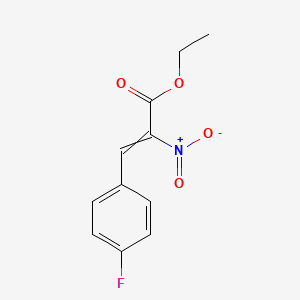
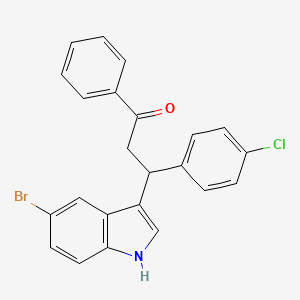
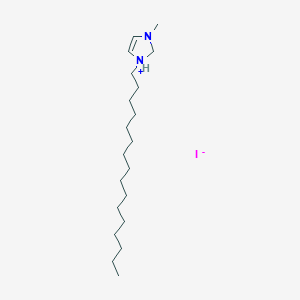
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
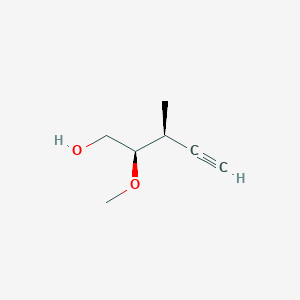
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)

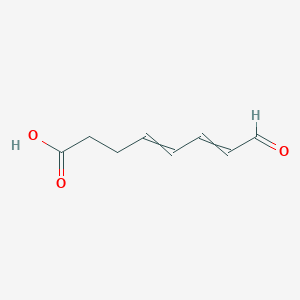
![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
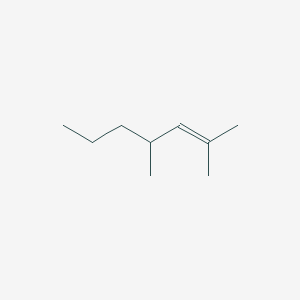
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
